molecular formula C12H14ClNO B1324104 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine CAS No. 909421-71-2

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine

Cat. No.: B1324104
CAS No.: 909421-71-2
M. Wt: 223.7 g/mol
InChI Key: GKWHSYGCGDRJHK-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine is a chemical compound with the molecular formula C₁₂H₁₄ClNO and a molecular weight of 223.7 g/mol.

Scientific Research Applications

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-5-methylpyridine, indicates that it is harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation . It is also classified as a combustible liquid .

Preparation Methods

The synthesis of 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in their substituents or functional groups.

    Other pyridine derivatives: Compounds with a pyridine ring and various substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-12-5-4-10(8-14-12)6-9-2-1-3-11(15)7-9/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWHSYGCGDRJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641823
Record name 3-[(6-Chloropyridin-3-yl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909421-71-2
Record name 3-[(6-Chloro-3-pyridinyl)methyl]cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909421-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Chloropyridin-3-yl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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